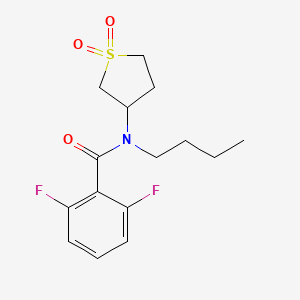

![molecular formula C17H18N2O5 B2891385 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide CAS No. 19007-49-9](/img/structure/B2891385.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

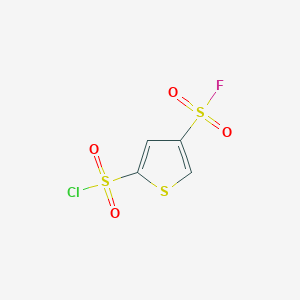

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide” is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two methoxy groups and an ethyl group linked to an acetamide group . The molecular weight of the compound is 223.2683 .Applications De Recherche Scientifique

Electrophysiological Effects in Cardiac Preparations

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide derivatives, such as BRL-32872, have been studied for their novel antiarrhythmic properties. These derivatives exhibit potassium and calcium channel blocking properties in guinea pig cardiac isolated preparations. Such compounds do not change the resting membrane potential but prolong the action potential duration, indicating potential applications in managing cardiac arrhythmias (Bril et al., 1995).

Antibacterial Activity

Nickel and copper complexes of this compound derivatives have shown significant antibacterial activity. The ligands and complexes exhibit greater efficacy against bacterial strains compared to the thiourea derivative ligands, suggesting potential applications in developing new antibacterial agents (Saeed et al., 2010).

Hypoxia-selective Antitumor Agents

Research into regioisomers of this compound has led to the development of novel hypoxia-selective cytotoxins. These compounds are designed to selectively target hypoxic tumor cells, offering a promising approach to cancer therapy by exploiting the unique microenvironment of tumor cells (Palmer et al., 1996).

Anti-ulcer Drug Development

Derivatives of this compound, such as DQ-2511, have been investigated for their anti-ulcer properties. These compounds induce increases in gastrointestinal blood flow, showing potential as anti-ulcer drugs with cardiovascular activity (Hirohashi et al., 1993).

Molecular Electronics

Molecular electronics research has utilized compounds containing a nitroamine redox center, related to this compound, for the development of electronic devices exhibiting negative differential resistance. Such studies contribute to advancing molecular electronics by demonstrating the potential for high on-off ratios in electronic devices (Chen et al., 1999).

Crystal Engineering

In crystal engineering, derivatives of this compound have been explored for forming cocrystals with pharmaceutical applications. Studies on the structural and physicochemical properties of these cocrystals aim to improve drug solubility and bioavailability, showcasing the compound's versatility in pharmaceutical development (Hariprasad et al., 2016).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-23-15-8-7-12(11-16(15)24-2)9-10-18-17(20)13-5-3-4-6-14(13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFDPMZSVPNYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate](/img/structure/B2891304.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)

![N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2891323.png)

![Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2891324.png)